4-(4-Chloro-benzoylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .Scientific Research Applications
-
Synthesis and Characterization of New Metal Complexes
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
-
Synthesis of New Metal Complexes of [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv)
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIULYDSMYROG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367120 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-benzoylamino)-butyric acid | |
CAS RN |
71455-51-1 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.